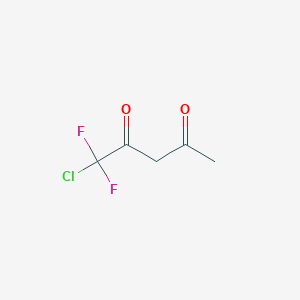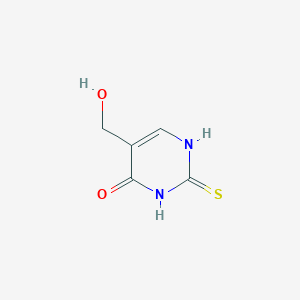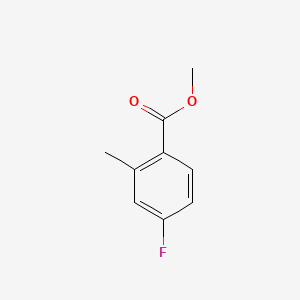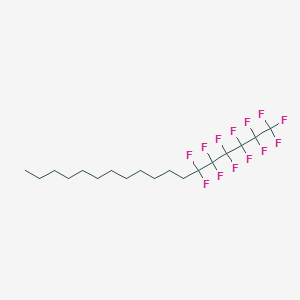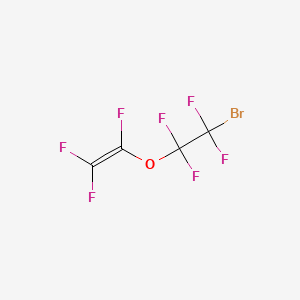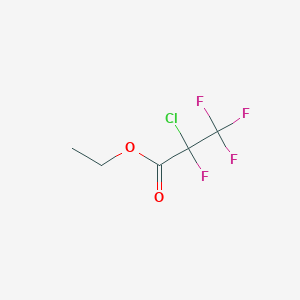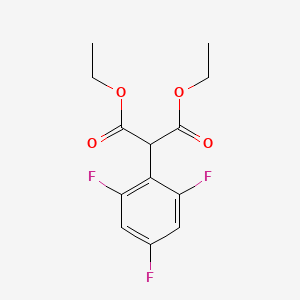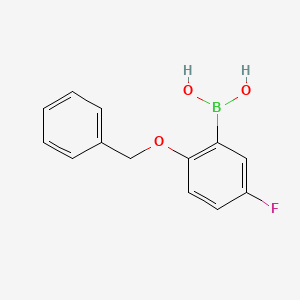
5-氟-2-硝基苯甲酸
概述
描述
5-Fluoro-2-nitrobenzoic acid, an ortho-nitro benzoic acid derivative, can be prepared by the oxidation of 5-fluoro-2-nitrotoluene. It is an intermediate formed during the synthesis of N1-(2,4-dichlorophenyl)-2-amino-5-fluorobenzamide. It participates in the synthesis of novel quinazolinones that are potential inhibitors of p38α mitogen-activated protein kinase (MAPK).
科学研究应用
1. 合成杂环化合物
5-氟-2-硝基苯甲酸被用于合成各种杂环化合物。研究表明,它在制备取代氮杂环化合物方面非常有效,包括苯并咪唑、苯并三唑、喹喙酮、苯并二氮杂二酮和琥珀酰亚胺。这些杂环化合物在药物发现中具有重要意义(Křupková等,2013)。
2. 荧光分析
5-氟-2-硝基苯甲酸用于荧光分析,特别是在开发检测氨基酸的测定方法中。其衍生物已被用作高效液相色谱法的前柱荧光标记试剂,用于氨基酸(如脯氨酸和羟脯氨酸)的分析,提高了灵敏度和检测能力(Watanabe & Imai, 1981)。
3. 固相合成
该化合物是固相合成方法中的关键反应物。例如,树脂结合的4-氟-3-硝基苯甲酸(一种密切相关的化合物)已被用于制备多取代苯二氮杂二酮和1,5-苯二氮杂二酮。这些方法对于生成具有潜在治疗应用的化合物至关重要(Schwarz et al., 1998)。
4. 合成肽类似物
5-氟-2-硝基苯甲酸已与其他化合物结合在固相合成中,用于制备肽类似物。这些分子模拟肽的结构和功能,在治疗研究中非常重要(Jiang & Burgess,2002)。
5. 抗氧化活性测定
它已被用于开发新的光谱荧光法,用于估计各种生物样品的抗氧化活性。这种应用对于了解抗氧化剂在健康和疾病中的作用至关重要(Özyürek等,2012)。
6. 近红外荧光探测
5-氟-2-硝基苯甲酸已用于创建近红外荧光探针,用于检测和观察生物过程,例如细胞在缺氧应激下形成的氢多硫化物。这对医学和生物研究至关重要(Zhang et al., 2020)
作用机制
Target of Action
5-Fluoro-2-nitrobenzoic acid is an intermediate formed during the synthesis of N1-(2,4-dichlorophenyl)-2-amino-5-fluorobenzamide . It participates in the synthesis of novel quinazolinones that are potential inhibitors of p38α mitogen-activated protein kinase (MAPK) . The primary target of this compound is therefore the p38α MAPK, a protein involved in directing cellular responses to a variety of external stress signals .
Mode of Action
It is known to participate in the synthesis of quinazolinones . These compounds are potential inhibitors of p38α MAPK , suggesting that 5-Fluoro-2-nitrobenzoic acid may interact with its targets to inhibit their function.
Biochemical Pathways
The compound is involved in the p38 MAPK pathway . This pathway plays a crucial role in cellular responses to stress signals, including inflammation and apoptosis . By inhibiting p38α MAPK, 5-Fluoro-2-nitrobenzoic acid could potentially affect these downstream effects.
Result of Action
The molecular and cellular effects of 5-Fluoro-2-nitrobenzoic acid’s action would be primarily related to its inhibition of p38α MAPK . This could potentially lead to alterations in cellular responses to stress signals, including changes in inflammation and apoptosis .
安全和危害
5-Fluoro-2-nitrobenzoic acid is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
未来方向
5-Fluoro-2-nitrobenzoic acid is widely used as an intermediate in the synthesis and development of new active pharmaceutical ingredients (APIs) . It is an important intermediate for the synthesis of vasokinetic kinin antagonist, which is used to treat acute pain, neuropathic pain, and inflammatory pain symptoms . This continuous-flow synthesis strategy would be beneficial for the commercial manufacturing of fine chemicals and pharmaceutical intermediates with the involvement of nitration .
生化分析
Biochemical Properties
5-Fluoro-2-nitrobenzoic acid plays a crucial role in biochemical reactions, particularly in the synthesis of novel quinazolinones, which are potential inhibitors of p38α mitogen-activated protein kinase (MAPK) . This compound interacts with enzymes such as p38α MAPK, influencing their activity and thereby modulating cellular signaling pathways. The interactions between 5-Fluoro-2-nitrobenzoic acid and these enzymes are primarily based on its ability to act as a substrate or inhibitor, affecting the enzyme’s catalytic function.
Cellular Effects
The effects of 5-Fluoro-2-nitrobenzoic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its role in inhibiting p38α MAPK can lead to alterations in the expression of genes involved in inflammatory responses and cell proliferation . Additionally, 5-Fluoro-2-nitrobenzoic acid can impact cellular metabolism by affecting the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
At the molecular level, 5-Fluoro-2-nitrobenzoic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. For example, its interaction with p38α MAPK involves binding to the enzyme’s active site, leading to inhibition of its kinase activity . This inhibition can result in downstream effects on gene expression and cellular signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Fluoro-2-nitrobenzoic acid can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to 5-Fluoro-2-nitrobenzoic acid in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of 5-Fluoro-2-nitrobenzoic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory properties, while higher doses can lead to toxic or adverse effects . Studies have identified threshold effects, where the compound’s efficacy plateaus or adverse effects become more pronounced at higher concentrations.
Metabolic Pathways
5-Fluoro-2-nitrobenzoic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. It participates in the synthesis of bioactive molecules, such as quinazolinones, by acting as an intermediate . The compound’s metabolism can affect metabolic flux and the levels of various metabolites, influencing overall cellular function.
Transport and Distribution
Within cells and tissues, 5-Fluoro-2-nitrobenzoic acid is transported and distributed through specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its bioavailability and efficacy in biochemical applications.
Subcellular Localization
The subcellular localization of 5-Fluoro-2-nitrobenzoic acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact its activity and function, as the compound may exert its effects more effectively in certain cellular environments .
属性
IUPAC Name |
5-fluoro-2-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO4/c8-4-1-2-6(9(12)13)5(3-4)7(10)11/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYZIXDKAPMFCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372049 | |
| Record name | 5-Fluoro-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
320-98-9 | |
| Record name | 5-Fluoro-2-nitrobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=320-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 5-fluoro-2-nitrobenzoic acid in the synthesis described in the abstract?
A1: While the abstract doesn't explicitly state the role of 5-fluoro-2-nitrobenzoic acid, its mention suggests it serves as a starting material or an intermediate in the synthesis of the guanine-mimetic library []. Further information on the specific reactions and its role within the synthetic pathway would require access to the full research paper.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
